N-[4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of N-[4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide involves multiple steps, including the formation of amide bonds and the incorporation of furan rings. One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions, using coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the compound.
Chemical Reactions Analysis
N-[4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antibacterial activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide can be compared with other furan derivatives, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has similar structural features but different substituents on the aromatic ring, leading to variations in biological activity.
Benzoxazole-containing carboxamides: These compounds have a benzoxazole moiety instead of a furan ring, resulting in different pharmacological properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-4-29-17-11-15(12-18(14-17)30-5-2)22(26)24-16-8-9-19(21(13-16)28-3)25-23(27)20-7-6-10-31-20/h6-14H,4-5H2,1-3H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEJFXHMLQDVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.